molecular formula C23H21ClN6S B2962451 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 896697-50-0

1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2962451
CAS No.: 896697-50-0
M. Wt: 448.97
InChI Key: BYGSDUTUNZYYSQ-UHFFFAOYSA-N
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Description

1-[2-(5-{[(2-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a chemical compound with the CAS Registry Number 896697-50-0 and a molecular formula of C 23 H 21 ClN 6 S, corresponding to a molecular weight of 448.97 g/mol . Its structure is characterized by a complex heterocyclic system comprising a [1,2,4]triazolo[1,5-c]quinazoline core, which is substituted with a 3,5-dimethyl-1H-pyrazole moiety via an ethyl chain and a (2-chlorophenyl)methylsulfanyl group at the 5-position . This specific architecture, particularly the fusion of triazole and quinazoline rings, suggests potential as a valuable scaffold in medicinal chemistry and drug discovery research. Compounds featuring these pharmacophores are often investigated for their interactions with various enzymatic targets. Researchers are exploring this molecule and its analogs in high-throughput screening assays to evaluate its biological activity and mechanism of action, which may include potential kinase inhibition or modulation of other critical cellular pathways . This product is supplied with a guaranteed high level of purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6S/c1-15-13-16(2)29(27-15)12-11-21-26-22-18-8-4-6-10-20(18)25-23(30(22)28-21)31-14-17-7-3-5-9-19(17)24/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGSDUTUNZYYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps and the use of various reagents and catalysts

    Synthesis of Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-aminobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazoloquinazoline core.

    Introduction of Pyrazole Ring: The pyrazole ring is introduced by reacting the triazoloquinazoline core with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride.

    Addition of Chlorophenyl Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use in research .

Comparison with Similar Compounds

2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS RN: 1005560-39-3)

  • Structural Similarities : Shares a triazoloquinazoline core and pyrazole substituents.
  • Key Differences : The pyrazole is linked via a phenylmethyl group instead of an ethyl chain, and the quinazoline is fused with a pyrimidine ring instead of a pyrazole.

2-({2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

  • Structural Similarities : Contains the same ethyl-linked pyrazole and triazoloquinazoline core.
  • Key Differences : Features a 4-phenylpiperazine group and methoxy substituents on the quinazoline ring.

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Core Structure Linker Type Key Substituents
Target Compound [1,2,4]Triazoloquinazoline Ethyl 2-Chlorobenzylsulfanyl, 3,5-dimethylpyrazole
CAS RN 1005560-39-3 Pyrazolo-triazoloquinazoline Phenylmethyl 4-Chloro-3,5-dimethylpyrazole
Compound from [1,2,4]Triazoloquinazoline Ethyl 8,9-Dimethoxy, 4-phenylpiperazine

Pyrazole-Containing Heterocycles

1-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole

  • Structural Similarities : Combines pyrazole and triazole rings.
  • Key Differences : Lacks the quinazoline core and sulfanyl group.

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic Acid

  • Structural Similarities : Substituted pyrazole ring.
  • Key Differences : Nitro and carboxylic acid groups replace the triazoloquinazoline system.
  • Implications : The nitro group may increase electrophilicity, while the carboxylic acid enhances solubility—features absent in the target compound .

Sulfanyl vs. Sulfonyl/Carbonyl Linkages

1-Substituted-Phenyl-4-Substituted-Phenylsulfonyl-5-Methyl-1H-1,2,3-Triazole

  • Structural Similarities : Contains a sulfonyl linkage.
  • Key Differences : Sulfonyl (O=S=O) vs. sulfanyl (S-) in the target compound.
  • Implications : Sulfonyl groups improve specificity in receptor binding due to stronger electron-withdrawing effects, whereas sulfanyl groups offer greater hydrophobicity .

Biological Activity

1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of triazole and quinazoline moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C25H25ClN6O2S
  • Molecular Weight : 485.02 g/mol
  • SMILES Notation : CC(C1=CN(C(=N1)C(C)C)C(=S)N=C(N)N)C(=C(C(=C(C2=CC=C(C=C2Cl)S(C)C)N=C(N)N)

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Research has highlighted the anticancer potential of compounds related to the triazoloquinazoline class. In vitro studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Hepatocellular carcinoma (HePG-2)
  • Mammary gland breast cancer (MCF-7)
  • Human prostate cancer (PC3)
  • Colorectal carcinoma (HCT-116)

For instance, a related study reported IC50 values indicating moderate cytotoxicity for synthesized compounds against these cell lines, with some derivatives showing promising results in inhibiting cell proliferation and inducing apoptosis .

Cell Line IC50 Value (µM)
HePG-229.47
MCF-727.05
PC3Not specified
HCT-11617.35

Anti-inflammatory Activity

Compounds within the triazoloquinazoline framework have also been evaluated for their anti-inflammatory properties. For example, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines in carrageenan-induced models, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets such as:

  • EGFR (Epidermal Growth Factor Receptor) : Some derivatives have shown inhibitory effects on EGFR-TK activity, which is crucial in cancer cell signaling pathways.
  • Topoisomerase II : Inhibition of this enzyme can lead to disruption in DNA replication and repair processes in cancer cells.

Case Studies and Research Findings

Recent studies have synthesized various derivatives of the compound and assessed their biological activities. For instance:

  • A study synthesized several triazoloquinazoline derivatives and evaluated their anticancer activities against HePG-2 and MCF-7 cell lines. The findings indicated that these compounds could effectively arrest the cell cycle at the G2/M phase and induce apoptotic cell death .
  • Another research focused on the anti-inflammatory properties of similar compounds, highlighting their efficacy in reducing paw edema in animal models while also measuring cytokine levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:

Triazoloquinazoline Core Formation : React 2-chlorobenzyl mercaptan with a pre-functionalized quinazoline precursor under nucleophilic aromatic substitution conditions .

Pyrazole Integration : Use a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3,5-dimethylpyrazole moiety to the triazoloquinazoline core. Optimize solvent (DMF or THF) and temperature (80–100°C) to avoid side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at pyrazole positions 3 and 5, sulfanyl linkage). Anomalies in aromatic proton splitting may indicate regiochemical impurities .
  • HRMS : Validate molecular weight (expected [M+H]+^+: ~530.12 Da) and isotopic patterns to rule out halogen (Cl) loss .
  • FT-IR : Confirm sulfanyl (C–S–C) stretching at ~650 cm1^{-1} and triazole C=N vibrations at ~1550 cm1^{-1} .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or receptors where triazoloquinazoline derivatives show affinity (e.g., EGFR, VEGFR) .
  • In Vitro Assays : Use fluorescence polarization (FP) for binding affinity (IC50_{50}) and MTT assays for cytotoxicity (EC50_{50}) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., Gefitinib) and validate with triplicate runs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Apply Design of Experiments (DOE) principles:

  • Variables : Vary catalyst loading (Pd(OAc)2_2: 1–5 mol%), solvent polarity (DMF vs. DMSO), and reaction time (12–24 hrs).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal conditions (e.g., 3 mol% Pd, DMF, 18 hrs) .
  • Validation : Confirm reproducibility (>90% yield) and characterize byproducts via LC-MS to adjust purification protocols .

Q. What computational strategies predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for sulfanyl-group hydrolysis. Predict vulnerable sites (e.g., triazole ring) under acidic/oxidative conditions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ATP-binding pockets) using CHARMM or AMBER. Compare docking scores (e.g., AutoDock Vina) with experimental IC50_{50} values .

Q. How should contradictory spectral or bioactivity data be resolved?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Dose-Response Replication : Repeat bioassays under standardized conditions (e.g., serum-free media, 37°C, 5% CO2_2) to rule out batch variability .
  • Meta-Analysis : Review literature on analogous triazoloquinazolines to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing kinase inhibition) .

Q. What interdisciplinary approaches enhance research on this compound?

  • Methodological Answer :

  • Hybrid Experimental-Computational Workflows : Integrate AI-driven reaction prediction (e.g., ICReDD’s quantum-chemical path-searching) with high-throughput screening .
  • Microfluidic Synthesis : Scale down reactions to nanoliter volumes for rapid parameter optimization (e.g., temperature, stoichiometry) .
  • Data Curation : Use platforms like Chemotion to share synthetic protocols and spectral libraries, ensuring reproducibility .

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